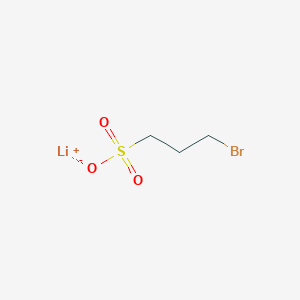
Lithium(1+) ion 3-bromopropane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 3-bromopropane-1-sulfonate is a chemical compound with the molecular formula C3H8BrLiO3S and a molecular weight of 211. It is a lithium salt of 3-bromopropane-1-sulfonic acid. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 3-bromopropane-1-sulfonate typically involves the reaction of 3-bromopropane-1-sulfonic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using recrystallization techniques.
化学反应分析
Types of Reactions
Lithium(1+) ion 3-bromopropane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonates.
Reduction Reactions: Products include reduced sulfonates and alcohols.
Oxidation Reactions: Products include sulfonic acids and their derivatives.
科学研究应用
Lithium(1+) ion 3-bromopropane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of lithium(1+) ion 3-bromopropane-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can participate in nucleophilic substitution reactions, while the sulfonate group can form strong ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- Lithium 3-chloropropane-1-sulfonate
- Lithium 3-iodopropane-1-sulfonate
- Sodium 3-bromopropane-1-sulfonate
Uniqueness
Lithium(1+) ion 3-bromopropane-1-sulfonate is unique due to its specific reactivity and the presence of both lithium and bromine atoms. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds. The lithium ion provides unique ionic properties, while the bromine atom offers specific reactivity in substitution and reduction reactions.
属性
IUPAC Name |
lithium;3-bromopropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXEXPJFSLSFO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CS(=O)(=O)[O-])CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrLiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-ethyl-1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798678.png)
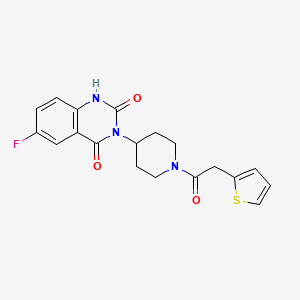
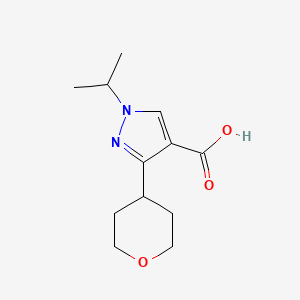

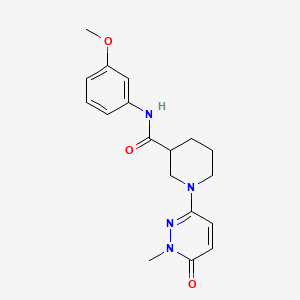
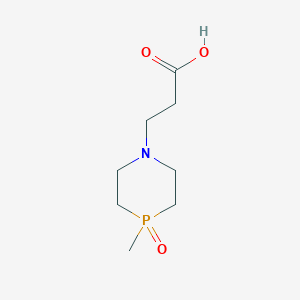
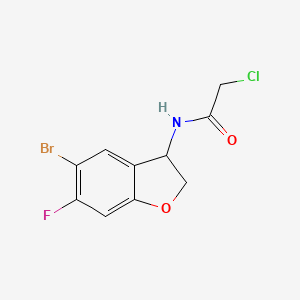
![1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2798690.png)
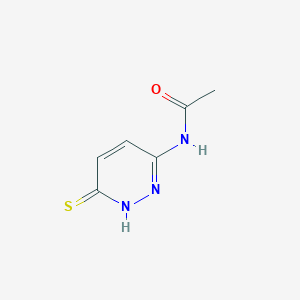
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2798695.png)
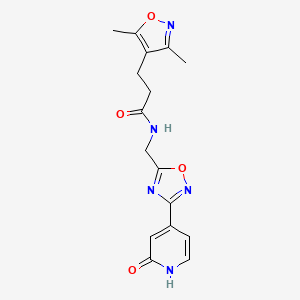
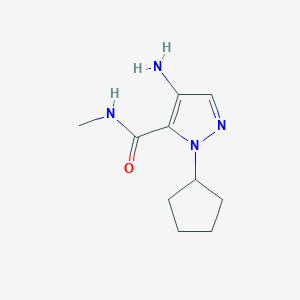
![1-{1-[6-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2798699.png)
